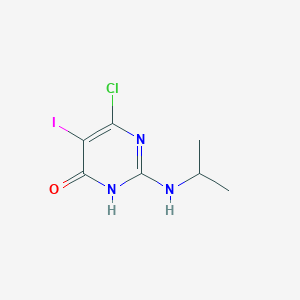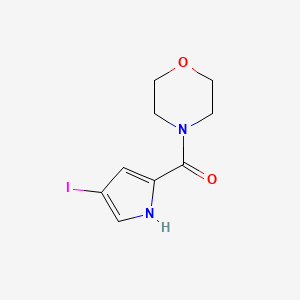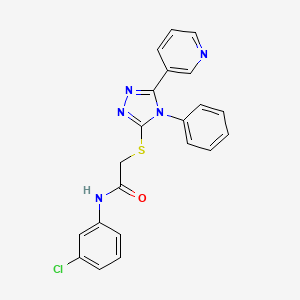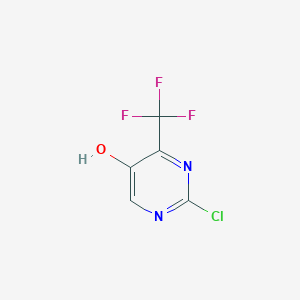![molecular formula C9H7F2NO2 B11782436 2-(Difluoromethoxy)-5-methylbenzo[d]oxazole](/img/structure/B11782436.png)
2-(Difluoromethoxy)-5-methylbenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-5-methylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a difluoromethoxy group at the 2-position and a methyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization and introduction of the difluoromethoxy group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-5-methylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups, leading to a variety of benzoxazole derivatives .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-5-methylbenzo[d]oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-5-methylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its absorption and interaction with biological membranes. The benzoxazole core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzoxazole derivatives with different substituents, such as:
- 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole
- 2-(Difluoromethoxy)-5-chlorobenzo[d]oxazole
- 2-(Difluoromethoxy)-5-aminobenzo[d]oxazole .
Uniqueness
2-(Difluoromethoxy)-5-methylbenzo[d]oxazole is unique due to the presence of both the difluoromethoxy and methyl groups, which confer specific chemical and biological properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and interaction with biological targets .
Propriétés
Formule moléculaire |
C9H7F2NO2 |
|---|---|
Poids moléculaire |
199.15 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO2/c1-5-2-3-7-6(4-5)12-9(13-7)14-8(10)11/h2-4,8H,1H3 |
Clé InChI |
GORZFJIDWJABPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylate](/img/structure/B11782374.png)











